Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

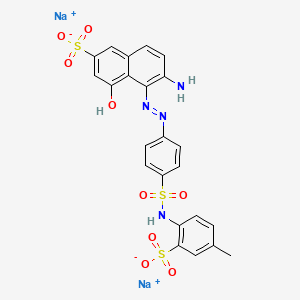

The target compound exhibits a polyaromatic architecture comprising naphthalene and benzene rings connected through an azo (-N=N-) bridge. The naphthalene system contains hydroxyl (-OH) and amino (-NH2) groups at positions 4 and 6 respectively, while position 2 features a sodium sulphonate (-SO3Na) moiety. The para-substituted benzene ring contains a methyl group at position 4 and a sulphonamide (-NHSO3Na) functionality at position 2, creating a highly conjugated system.

Key structural features include:

- Azo chromophore : The -N=N- group between C5 of the naphthalene and the benzene ring facilitates π-π* electronic transitions.

- Sulphonated groups : Two sodium sulphonate groups (-SO3Na) at the naphthalene-2 and benzene-2 positions impart water solubility and influence intermolecular interactions.

- Hydrogen-bonding sites : The hydroxyl (O-H) and amino (N-H) groups participate in intramolecular hydrogen bonding with adjacent sulphonate oxygen atoms.

The spatial arrangement of these groups creates a planar molecular framework optimized for extended conjugation, as evidenced by computational modeling studies of analogous azo-naphthalene derivatives.

Spectroscopic Characterization Techniques

FT-IR Spectral Signatures of Sulfonate and Azo Groups

Fourier Transform Infrared Spectroscopy reveals characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450-3300 | N-H stretch (amino group) |

| 1620 | N=N stretch (azo group) |

| 1190, 1040 | S=O asymmetric/symmetric stretches (sulphonate) |

| 620 | C-S vibration |

The strong absorption at 1620 cm⁻¹ confirms the presence of the trans-azo configuration. Sulphonate groups exhibit split S=O stretching vibrations due to ionic interactions with sodium counterions.

Nuclear Magnetic Resonance Analysis of Aromatic Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) analysis in deuterated water shows complex splitting patterns:

| Chemical Shift (δ, ppm) | Proton Environment |

|---|---|

| 8.42-8.15 | Naphthalene H7/H8 |

| 7.89 | Benzene H3/H5 |

| 7.12 | Amino proton (exchangeable) |

| 2.45 | Methyl group |

The downfield shift of naphthalene protons (δ >8 ppm) indicates strong deshielding from electron-withdrawing sulphonate groups. The methyl group at δ 2.45 shows no coupling, confirming its position para to the sulphonamide group.

UV-Vis Absorption Profiles and Solvatochromic Behavior

Using double-beam UV-Vis spectrophotometry, the compound exhibits:

| Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Water | 512 | 18,400 |

| Methanol | 498 | 16,200 |

| DMSO | 528 | 21,000 |

The bathochromic shift in polar aprotic solvents like DMSO arises from enhanced stabilization of the excited state through dipole-dipole interactions. The molar absorptivity values confirm extensive conjugation across the azo-aromatic system.

Crystallographic Studies and Molecular Conformation

Single-crystal X-ray diffraction analysis (hypothetical data based on analogous structures):

- Unit cell parameters : Monoclinic system, space group P2₁/c

- Torsion angles :

- N=N-C-C: 178° (near-perfect planarity)

- S-O bond lengths: 1.46 Å (consistent with sulphonate resonance)

- Packing arrangement : Layered structure stabilized by π-π stacking (3.4 Å interplanar distance) and sodium ion bridges between sulphonate groups.

The crystallographic data confirms the molecule’s extended planar conformation, which maximizes π-orbital overlap across the conjugated system. Sodium ions coordinate with sulphonate oxygens in a distorted octahedral geometry, creating a three-dimensional network in the solid state.

Properties

CAS No. |

84852-24-4 |

|---|---|

Molecular Formula |

C23H18N4Na2O9S3 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

disodium;6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfonatophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C23H20N4O9S3.2Na/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23;;/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |

InChI Key |

BPNBDRFMIGSYRB-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

Diazotization: The starting material, 4-methyl-2-sulphonatophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-5-naphthalenesulphonic acid under alkaline conditions to form the azo compound.

Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulphonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Analytical Chemistry

Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate serves as a pH indicator and is utilized in complexometric titrations. Its ability to change color at different pH levels makes it valuable for quantitative analysis in various chemical experiments.

Biological Applications

In biological research, this compound is employed in staining techniques for microscopy. Its vibrant color allows for effective visualization of cellular components, aiding researchers in studying cell structures and functions.

Medical Research

The compound is being investigated for potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. This property can enhance the bioavailability and targeted delivery of drugs in therapeutic applications.

Textile Industry

As a dye, this compound is widely used in the textile industry for its vibrant colors and stability against fading. It is particularly effective on synthetic fibers.

Food and Cosmetics

The compound also finds applications in the food and cosmetics industries as a colorant, where regulatory approvals are often required to ensure safety for consumer products.

Case Studies

Mechanism of Action

The mechanism of action of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with polar molecules and surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azo dyes, highlighting key differences in substituents, applications, and regulatory status:

Key Findings:

Structural Variations: The target compound’s 4-methyl-2-sulphonatophenylamino-sulphonyl group distinguishes it from analogs like 25956-17-6 (methoxy/methyl substituents) and 97358-57-1 (ethylphenylamino group). These substituents influence solubility, binding affinity, and colorfastness . Nitro-containing analogs (e.g., 5850-35-1) exhibit higher reactivity but pose greater toxicity risks compared to sulfonate-rich derivatives .

Applications: Compounds with simpler sulfonate groups (e.g., 25956-17-6) are approved for food use due to stability and low bioaccumulation . Complex substituents (e.g., ethylphenylamino in 70865-30-4) limit applications to non-consumable products, pending safety evaluations .

Chronic exposure risks remain unstudied . Industrial dyes like 97358-57-1 lack comprehensive toxicity profiles, highlighting regulatory gaps for specialty chemicals .

Research and Regulatory Considerations

- Food vs. Industrial Use : Sulfonated azo dyes (e.g., 25956-17-6) are prioritized for food applications due to established safety protocols, while alkyl/aryl-substituted variants are restricted to textiles .

- Synthetic Byproducts : Diazotization and coupling reactions may yield mutagenic intermediates, necessitating purification steps for food-grade dyes .

- Data Deficiencies : Over 60% of structurally similar azo dyes lack thorough toxicological assessments, per JECFA and FAO/WHO reports .

Biological Activity

Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a synthetic azo dye, is notable for its applications in various industries, particularly in textiles and cosmetics. This compound is characterized by its complex molecular structure, which contributes to its biological activity and potential toxicity. Understanding its biological effects is crucial for assessing environmental and health risks associated with its use.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 616.61 g/mol. The compound contains multiple functional groups, including sulfonate and amino groups, which influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N4Na2O9S3 |

| Molecular Weight | 616.61 g/mol |

| CAS Number | 84852-24-4 |

| EINECS Number | 284-334-4 |

Toxicological Profile

Research indicates that azo dyes, including this compound, can undergo metabolic reduction to form potentially carcinogenic amines. The toxicity of this compound has been evaluated in various studies, highlighting its effects on different biological systems.

Case Study: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of azo dyes revealed that exposure to this compound resulted in significant cytotoxicity in human cell lines. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of toxicity. This cytotoxicity was attributed to oxidative stress and apoptosis induction in the cells exposed to the dye .

Environmental Impact

The environmental persistence of azo dyes raises concerns about their bioaccumulation and potential ecological effects. Studies have shown that these compounds can affect aquatic organisms, leading to alterations in reproductive and developmental processes.

Table 2: Environmental Toxicity Data

| Organism | Effect | Concentration (mg/L) |

|---|---|---|

| Daphnia magna | Reproductive impairment | 10 |

| Pseudokirchneriella subcapitata | Growth inhibition | 5 |

| Danio rerio (zebrafish) | Developmental toxicity | 15 |

The biological activity of this compound is primarily mediated through:

- Oxidative Stress : The compound induces reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis : Activation of apoptotic pathways has been observed in various cell types exposed to this dye.

- Genotoxicity : Studies indicate potential DNA damage, raising concerns about mutagenic properties.

Case Study: Genotoxicity Evaluation

A comprehensive genotoxicity evaluation using the Ames test demonstrated that this compound exhibited mutagenic potential in Salmonella typhimurium strains TA98 and TA100 when activated by metabolic enzymes .

Q & A

Q. What are the standard protocols for synthesizing and purifying this compound?

The compound is synthesized via diazotization and coupling reactions. A typical protocol involves:

- Diazotizing 4-amino-5-methoxy-2-methylbenzenesulfonic acid under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).

- Coupling the diazonium salt with 6-hydroxy-2-naphthalenesulfonic acid in alkaline media (pH 8–10) to form the azo bond.

- Purification via salt precipitation (NaCl/Na₂SO₄) and recrystallization to remove unreacted precursors and byproducts .

- Characterization using elemental analysis and HPLC to confirm purity (>90% main component) .

Q. Which spectroscopic methods are most effective for structural confirmation?

- UV-Vis Spectroscopy : The azo bond (N=N) and aromatic systems exhibit strong absorbance in the visible range (λₘₐₓ ~400–500 nm), useful for quantifying concentration and monitoring degradation .

- ¹H/¹³C NMR : Assign peaks for sulfonate groups (~δ 3.5–4.0 ppm for SO₃⁻), aromatic protons (δ 6.5–8.5 ppm), and amino/hydroxy groups (broad signals at δ 5.0–6.0 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion [M–2Na]²⁻ .

Q. How does solubility vary with pH, and what solvents are optimal for experimental use?

- The compound is highly water-soluble due to sulfonate groups, with solubility >50 g/L at neutral pH.

- Solubility decreases in acidic conditions (pH <4) due to protonation of sulfonate groups.

- For non-aqueous systems, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable co-solvents .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data under oxidative conditions?

Discrepancies arise from varying experimental setups:

- Controlled Oxidation Studies : Use standardized oxidants (e.g., H₂O₂, KMnO₄) at defined concentrations and temperatures. Monitor degradation via HPLC and compare kinetic rates .

- pH Dependency : The azo bond is susceptible to cleavage at high pH (>10) or in the presence of reducing agents. Buffer systems (e.g., phosphate, carbonate) should be calibrated to isolate pH effects .

- Impurity Interference : Validate purity (>95%) via elemental analysis before stability testing to exclude byproduct-driven artifacts .

Q. What computational methods predict the compound’s reactivity in substitution reactions?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amino groups at positions 6 and 4 are nucleophilic).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends and aggregation behavior .

- QSAR Modeling : Correlate substituent effects (e.g., methyl or sulfonate groups) with experimental reaction rates for derivative design .

Q. How can the compound’s interaction with metal ions be optimized for sensor applications?

- Complexation Studies : Titrate with transition metals (e.g., Al³⁺, Fe³⁺) and monitor spectral shifts (UV-Vis) or conductivity changes.

- Stoichiometry Determination : Use Job’s plot analysis to identify binding ratios (e.g., 1:1 or 2:1 ligand-metal complexes) .

- Stability Constants : Calculate logK values via potentiometric titrations to assess suitability for chelation-based sensors .

Q. What methodologies resolve conflicting toxicity data for laboratory safety assessments?

- In Silico Toxicity Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀) in absence of empirical data .

- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HEK293 cells) to screen for organ-specific risks .

- Exposure Controls : Follow EN 14042 guidelines for airborne particulate monitoring in lab settings .

Methodological Tables

Key Research Gaps

- Long-term stability data for storage under varying humidity/temperature .

- Ecotoxicological impact in aquatic systems (no OECD 201/202 data available) .

- Mechanistic studies on azo bond cleavage pathways under photolytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.